N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE
Description
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE is a complex organic compound that features an adamantane moiety, a hexafluoropropane group, and a benzamide structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F6N2O/c1-14-3-2-4-18(7-14)19(32)31-21(22(24,25)26,23(27,28)29)30-6-5-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-4,7,15-17,30H,5-6,8-13H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQWPYVXVLVJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantane-containing amine. One common method is the Chan–Lam N-arylation reaction, which involves the coupling of adamantane-containing amines with arylboronic acids under copper(II) acetate catalysis . The reaction conditions include a 0.1 M solution of amine in acetonitrile, p-tolylboronic acid (2 equivalents), DBU (2 equivalents), and copper(II) acetate (20 mol%) at 25°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins. The hexafluoropropane group contributes to the compound’s overall reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-METHOXYBENZAMIDE
- N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-METHYLBENZAMIDE
Uniqueness
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-METHYLBENZAMIDE is unique due to its specific substitution pattern on the benzamide ring, which influences its chemical reactivity and biological activity. The presence of the hexafluoropropane group also imparts distinct physicochemical properties, such as increased hydrophobicity and stability, compared to similar compounds .
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